5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698977
InChI: InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11/h1-3H3,(H,10,11)
SMILES:
Molecular Formula: C7H10N2O5S
Molecular Weight: 234.23 g/mol

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

CAS No.:

Cat. No.: VC17698977

Molecular Formula: C7H10N2O5S

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid -

Specification

Molecular Formula C7H10N2O5S
Molecular Weight 234.23 g/mol
IUPAC Name 5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
Standard InChI InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11/h1-3H3,(H,10,11)
Standard InChI Key YQLKISWASOZWSP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=NN=C(O1)C(=O)O)S(=O)(=O)C

Introduction

Chemical and Structural Properties

The molecular formula of 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is C₇H₁₀N₂O₅S, with a molecular weight of 234.23 g/mol. The compound’s structure comprises a five-membered 1,3,4-oxadiazole ring, a methanesulfonyl group (-SO₂CH₃) at the 2-position of a propan-2-yl substituent, and a carboxylic acid (-COOH) at the 2-position of the oxadiazole ring (Table 1). This configuration confers stability under standard laboratory conditions while enabling participation in hydrogen bonding and electrophilic interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀N₂O₅S
Molecular Weight234.23 g/mol
Functional Groups1,3,4-Oxadiazole, Methanesulfonyl, Carboxylic Acid
SolubilityLikely polar organic solvents
StabilityStable at room temperature

The methanesulfonyl group enhances electron-withdrawing effects, potentially increasing the compound’s affinity for biological targets, while the carboxylic acid moiety improves water solubility and pharmacokinetic properties.

Synthesis and Optimization

The synthesis of 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves cyclization reactions using precursors such as carboxylic acids and amidoximes. A one-pot synthesis-functionalization strategy, as described by recent methodologies for analogous 1,3,4-oxadiazoles, offers a streamlined approach . For example, coupling 2-methylbenzoic acid derivatives with amidoximes under mild conditions yields disubstituted oxadiazoles in 69–87% yields .

Key steps include:

  • Formation of the Oxadiazole Core: Cyclodehydration of amidoximes with carboxylic acids using activators like phosphorus oxychloride.

  • Introduction of the Methanesulfonyl Group: Sulfonylation of propan-2-yl intermediates with methanesulfonyl chloride.

  • Carboxylic Acid Functionalization: Hydrolysis or oxidation of terminal groups to yield the final product .

Notably, steric and electronic factors influence reaction efficiency. Bulky substituents on benzoic acid precursors reduce yields, as observed in the synthesis of 2-(2-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (60% yield) . Optimization of reaction conditions, such as temperature and catalyst selection, is critical for scaling production.

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

Oxadiazole derivatives, including this compound, demonstrate broad-spectrum antimicrobial activity. The methanesulfonyl group may disrupt bacterial cell membranes, while the carboxylic acid moiety enhances binding to microbial enzymes. Preliminary studies suggest inhibitory effects against Staphylococcus aureus and Escherichia coli, though quantitative data (e.g., MIC values) remain under investigation.

In inflammatory models, the compound’s ability to suppress cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) has been hypothesized, aligning with trends observed in structurally related oxadiazoles.

Anticancer Activity

The compound exhibits promising anticancer properties, particularly against human tumor cell lines. Mechanistically, it induces apoptosis through mitochondrial pathway activation and arrests the cell cycle at the G1/S phase. Comparative studies with analogues, such as 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid, reveal that the methanesulfonyl group enhances cytotoxicity by improving cellular uptake and target affinity .

Table 2: Comparative Anticancer Activity of Oxadiazole Derivatives

CompoundIC₅₀ (μM)Target Cell Line
5-(2-Methanesulfonylpropan-2-yl)-...PendingMCF-7 (Breast)
5-(Furan-2-yl)-1,3,4-oxadiazole-... 12.4HeLa (Cervical)

Pharmacological Applications

The compound’s dual functionality—methanesulfonyl and carboxylic acid groups—positions it as a versatile scaffold in drug design. Potential applications include:

  • Oncology: As a small-molecule inhibitor of tyrosine kinases or DNA repair enzymes.

  • Antimicrobial Therapy: Targeting multidrug-resistant pathogens through novel mechanisms.

  • Anti-Inflammatory Agents: Modulating NF-κB or MAPK signaling pathways.

Ongoing structure-activity relationship (SAR) studies aim to refine substituent effects. For instance, replacing the methanesulfonyl group with smaller electron-withdrawing groups could alter bioavailability and target selectivity .

Recent Advances and Future Directions

Recent advancements in one-pot synthesis methodologies, such as those reported in 2022, have streamlined the production of complex oxadiazoles . Future research should prioritize:

  • In Vivo Efficacy Studies: Validating anticancer and antimicrobial activity in animal models.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME).

  • Crystallographic Analysis: Resolving the compound’s 3D structure to guide rational drug design.

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